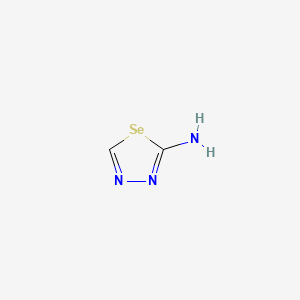
1,3,4-Selenadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Selenadiazol-2-amine is a heterocyclic compound with the molecular formula C2H3N3Se. It belongs to the class of selenadiazoles, which are characterized by a five-membered ring containing selenium, nitrogen, and carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4-Selenadiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with selenium dioxide. The reaction typically occurs under mild conditions and yields the desired selenadiazole ring structure .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Selenadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the selenadiazole ring into different reduced forms.
Substitution: The amine group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of substituted selenadiazoles .
Applications De Recherche Scientifique
1,3,4-Selenadiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1,3,4-Selenadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound’s derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Selenadiazol-2-amine is structurally similar to other heterocyclic compounds, such as:
1,3,4-Thiadiazole-2-amine: Contains sulfur instead of selenium.
1,2,3-Selenadiazole: Differs in the arrangement of nitrogen and selenium atoms within the ring.
Uniqueness
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur-containing analogs. Selenium’s unique redox properties and ability to form stable bonds with carbon and nitrogen make this compound a valuable compound for various applications .
Propriétés
Numéro CAS |
34547-83-6 |
|---|---|
Formule moléculaire |
C2H3N3Se |
Poids moléculaire |
148.04 g/mol |
Nom IUPAC |
1,3,4-selenadiazol-2-amine |
InChI |
InChI=1S/C2H3N3Se/c3-2-5-4-1-6-2/h1H,(H2,3,5) |
Clé InChI |
MCBOINOJZQFGBM-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=C([Se]1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


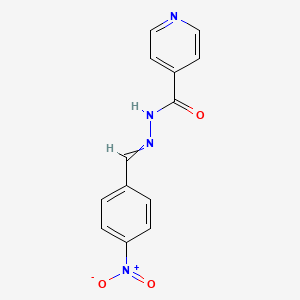
![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)
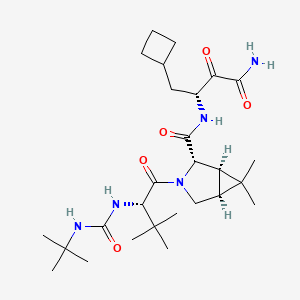
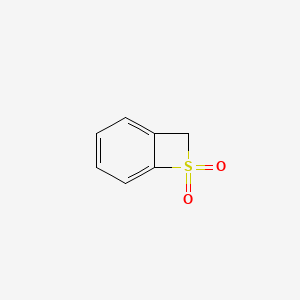

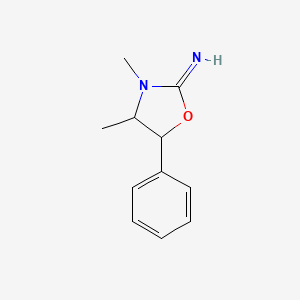



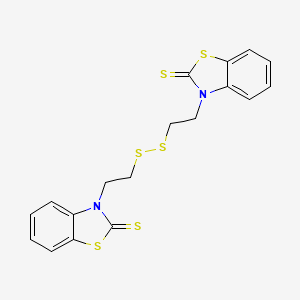
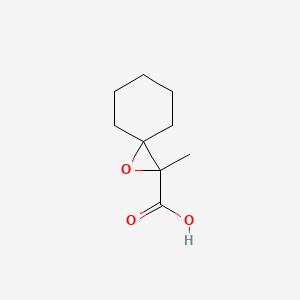
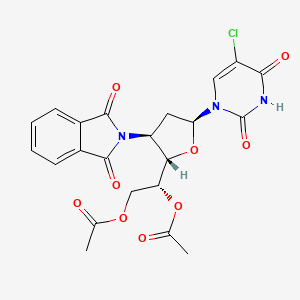
![(2S,11S)-7,18-dimethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12788231.png)

